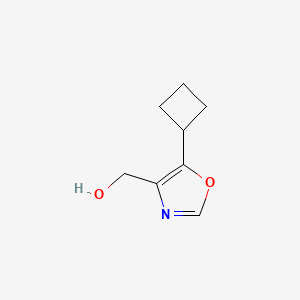

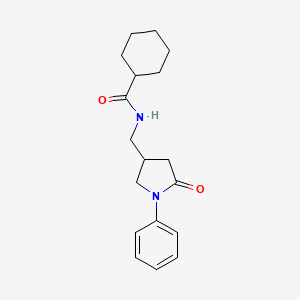

![molecular formula C19H20ClNO4 B3007034 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 279691-65-5](/img/structure/B3007034.png)

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves various strategies. For instance, a series of related phenoxyacetic acids were synthesized to test their effects on hemoglobin's affinity for oxygen, with the most potent compound being a trichlorophenyl derivative . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods highlight the diverse synthetic routes that can be employed to create compounds with similar structures to the one .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies provide a detailed understanding of the molecular geometry, which is crucial for predicting the behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in different contexts. The compound with the trichlorophenyl group was found to significantly reduce the oxygen affinity of hemoglobin, indicating a specific biological interaction . This suggests that the compound may also exhibit unique reactivity with biological molecules, which could be of interest for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid have been characterized. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and stability arising from hyper-conjugative interactions and charge delocalization have been analyzed using computational methods . Additionally, the thermal stability and UV-Vis absorption properties were determined, providing insight into the compound's behavior under various conditions .

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research has investigated the molecular docking and vibrational, structural, electronic, and optical characteristics of similar compounds to 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid. These studies focus on analyzing the stability of molecules arising from hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. Additionally, they explore the compounds' reactivity using energies of frontier molecular orbitals and their potential as nonlinear optical materials (Vanasundari et al., 2018).

Vibrational Spectroscopy and Molecular Structure Analysis

Similar compounds have been synthesized and analyzed using vibrational spectroscopy techniques, such as FT-IR, and structural determination methods, including X-ray diffraction. These studies contribute to understanding the molecular structures and the interactions within these compounds, providing insights into their potential applications in various fields (Raju et al., 2015).

Synthesis and Potential as Corrosion Inhibitors

Research has also explored the synthesis of derivatives similar to 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid and their application as corrosion inhibitors. Such studies often combine experimental methods with theoretical approaches to understand the compounds' interaction with metallic surfaces and their efficiency in preventing corrosion (Gupta et al., 2017).

Fluorescent Probes for β-Amyloid

One novel application of similar compounds is their use as fluorescent probes for β-amyloids, which are significant in Alzheimer's disease research. These compounds have shown high binding affinities towards β-amyloid aggregates, making them valuable tools in the molecular diagnosis of neurodegenerative diseases (Fa et al., 2015).

Antimicrobial Agents

Compounds analogous to 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid have been synthesized and evaluated for their antimicrobial properties. These studies often involve examining the compounds' effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Sah et al., 2014).

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-4-(4-ethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-2-25-16-9-5-14(6-10-16)18(22)11-17(19(23)24)21-12-13-3-7-15(20)8-4-13/h3-10,17,21H,2,11-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOKZGXPOGZLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

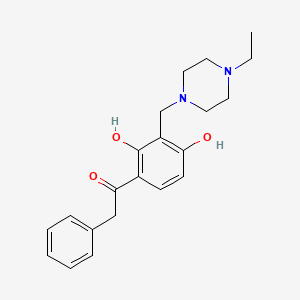

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)

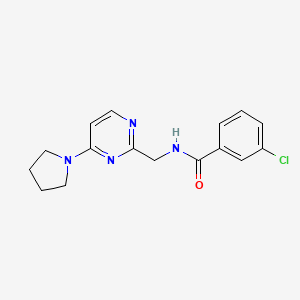

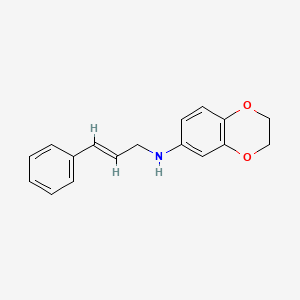

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

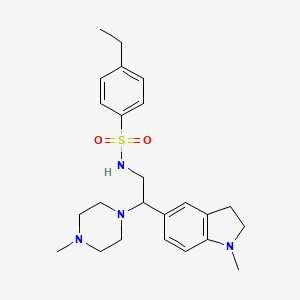

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

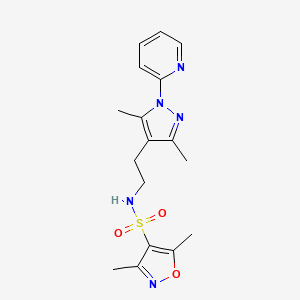

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)